molecular formula C9H9N3O4S2 B15228809 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Numéro de catalogue: B15228809
Poids moléculaire: 287.3 g/mol
Clé InChI: WVCWKASXEFWTPX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound featuring a benzo-fused 1,2,4-thiadiazine 1,1-dioxide core. Key structural characteristics include:

  • Benzo[e][1,2,4]thiadiazine 1,1-dioxide scaffold: A bicyclic system with a sulfur-containing diazine ring fused to a benzene ring.
  • Substituents: A methyl group at the 4-position, a methylthio (-SMe) group at the 3-position, and a nitro (-NO₂) group at the 7-position.
  • Unsaturation: The 4H designation indicates an unsaturated thiadiazine ring, distinguishing it from dihydro analogs .

This compound’s structural uniqueness lies in its electron-withdrawing nitro group and lipophilic methylthio substituent, which may influence its physicochemical properties and biological interactions compared to related derivatives.

Propriétés

Formule moléculaire

C9H9N3O4S2

Poids moléculaire

287.3 g/mol

Nom IUPAC

4-methyl-3-methylsulfanyl-7-nitro-1λ6,2,4-benzothiadiazine 1,1-dioxide

InChI

InChI=1S/C9H9N3O4S2/c1-11-7-4-3-6(12(13)14)5-8(7)18(15,16)10-9(11)17-2/h3-5H,1-2H3

Clé InChI

WVCWKASXEFWTPX-UHFFFAOYSA-N

SMILES canonique

CN1C2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)N=C1SC

Origine du produit

United States

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the following steps :

    Nitration: The starting material, 4-Methyl-3-(methylthio)-benzo[e][1,2,4]thiadiazine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 7-position.

    Oxidation: The methylthio group at the 3-position is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

    Cyclization: The intermediate is then cyclized under acidic conditions to form the final product, 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Analyse Des Réactions Chimiques

Oxidation Reactions

The methylthio (-SCH₃) group undergoes oxidation to form sulfoxide or sulfone derivatives. Hydrogen peroxide (H₂O₂) under mild acidic conditions converts the methylthio group to a sulfonyl group, enhancing electrophilicity for further functionalization .

Reaction Type Reagents Conditions Product
OxidationH₂O₂Mild acidic, 25–40°C3-(Methylsulfonyl)-7-nitro derivative

This reaction is critical for modifying electron density in the thiadiazine ring, potentially improving interactions with biological targets.

Reduction Reactions

The nitro (-NO₂) group at the 7-position is selectively reduced to an amine (-NH₂) using tin(II) chloride (SnCl₂) in the presence of a palladium catalyst . This step is pivotal for synthesizing intermediates with enhanced pharmacological activity.

Reaction Type Reagents Conditions Product
ReductionSnCl₂, Pd/CEthanol, reflux7-Amino-4-methyl-3-(methylthio) derivative

The resulting amine can undergo further reactions, such as diazotization or coupling with electrophiles, to generate derivatives for anticancer studies .

Nucleophilic Substitution

The methylthio group participates in nucleophilic displacement reactions with amines or thiols under basic conditions. For example:

Reaction Type Reagents Conditions Product
SubstitutionPrimary amines (e.g., NH₃)K₂CO₃, DMF, 80°C3-Amino-4-methyl-7-nitro derivative

This reactivity enables the introduction of diverse substituents, tailoring the compound’s solubility and bioactivity.

Condensation Reactions

The thiadiazine core reacts with aldehydes or ketones to form thiazolidinone derivatives, expanding its utility in heterocyclic chemistry. For instance:

Reaction Type Reagents Conditions Product
CondensationBenzaldehydeAcetic acid, refluxThiazolidinone-fused derivative

These products are explored for antimicrobial and anticancer properties due to their enhanced structural complexity.

Salt Formation

The compound forms hydrochloride salts when treated with HCl in ether/methanol mixtures, improving crystallinity for pharmaceutical formulation .

Reaction Type Reagents Conditions Product
Salt formationHClEther/MeOH, 0°CHydrochloride salt

Applications De Recherche Scientifique

Mécanisme D'action

The mechanism of action of 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Table 1: Substituent and Core Structure Comparisons

Compound Name Core Structure 3-Position 7-Position Saturation Key Biological Activity Reference
4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e]thiadiazine -SMe -NO₂ 4H (unsaturated) Not reported (hypothetical) N/A
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e]thiadiazine -CH₃ -Cl 4H AMPA receptor PAM
6-Chloro-4-ethyl-3,4-dihydro-2H-thieno[2,3-e]-1,2,4-thiadiazine 1,1-dioxide Thieno[2,3-e]thiadiazine -Cl (6-position) N/A Dihydro AMPA receptor PAM, cognitive enhancer
7-Methoxy-3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e]thiadiazine -CH₃ -OCH₃ 2H Antihypertensive (structural analog)
7-Amino-3-methyl-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide Benzo[e]thiadiazine -CH₃ -NH₂ 4H Not reported

Key Observations :

  • Nitro vs.
  • Methylthio vs.

Table 3: Activity Comparison of Select Derivatives

Compound Target/Activity Potency/Outcome Reference
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]thiadiazine 1,1-dioxide AMPA receptor PAM EC₅₀ = 1.2 µM (rat cortical neurons)
6-Chloro-4-ethyl-thieno[2,3-e]thiadiazine 1,1-dioxide Cognitive enhancement Effective at 0.3 mg/kg (mouse recognition)
3-Heteroaryl-2H-benzo[e]thiadiazine 1,1-dioxides Anticancer (renal/lung cancer cells) IC₅₀ = 2–10 µM
Diazoxide (non-diuretic antihypertensive) K⁺ channel opener Clinical use for hypertension

Implications for Target Compound :

  • AMPA Modulation : The nitro group may reduce potency compared to furan-3-yl or chloro substituents due to steric/electronic mismatches .
  • Anticancer Potential: Nitro groups are often associated with prodrug activation (e.g., via nitroreductases), suggesting possible cytotoxicity .
  • PK/PD Considerations : The unsaturated 4H structure may improve blood-brain barrier penetration compared to dihydro analogs .

Physicochemical and Pharmacokinetic Properties

Table 4: Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility Metabolic Stability
Target Compound 315.34 ~2.1 (High) Low (lipophilic) Moderate (SMe oxidation)
7-Chloro-5-(furan-3-yl)-3-methyl-4H-benzo[e]thiadiazine 1,1-dioxide 327.75 ~1.8 Moderate High
6-Chloro-4-ethyl-thieno[2,3-e]thiadiazine 1,1-dioxide 293.78 ~1.5 High High

Key Differences :

  • Metabolism : Methylthio groups are susceptible to oxidation, which may shorten half-life compared to methyl or ethyl analogs .

Activité Biologique

Overview

4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound belonging to the benzothiadiazine class, known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, including anticancer properties and effects on ion channels and enzyme inhibition.

  • Molecular Formula : C₉H₉N₃O₄S₂
  • Molecular Weight : 287.3 g/mol
  • IUPAC Name : 4-methyl-3-methylsulfanyl-7-nitro-1λ⁶,2,4-benzothiadiazine 1,1-dioxide
  • Canonical SMILES : CN1C2=C(C=C(C=C2)N+[O-])S(=O)(=O)N=C1SC

The biological activity of 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be attributed to several mechanisms:

  • Ion Channel Modulation : This compound influences the activity of potassium channels, which plays a crucial role in cellular signaling and function.
  • Enzyme Inhibition : It inhibits specific enzymes involved in metabolic pathways and signal transduction, potentially altering cellular responses.
  • DNA Interaction : The compound can bind to DNA, affecting its replication and transcription processes, which may contribute to its anticancer effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Anticancer Activity :
    • Studies suggest that 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has potential anticancer properties through its interaction with DNA and modulation of cellular pathways that lead to apoptosis in cancer cells.
  • Antimicrobial Properties :
    • Preliminary findings indicate that this compound may possess antimicrobial activity against certain bacterial strains. Further investigation is required to quantify this effect.
  • Cardiovascular Effects :
    • The modulation of ion channels suggests potential applications in cardiovascular health by influencing heart rhythm and contractility.

Comparative Analysis with Similar Compounds

A comparison with other benzothiadiazine derivatives highlights the unique biological profile of this compound:

Compound NameStructural FeaturesBiological ActivityNotes
ChlorothiazideDiuretic agentAntihypertensiveCommonly used in clinical settings
HydrochlorothiazideSimilar structureAntihypertensiveWidely prescribed for hypertension
QuinazolinonesDifferent structurePI3Kδ inhibitorsVaries widely in biological activity

The specific substitution pattern of 4-Methyl-3-(methylthio)-7-nitro-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide imparts distinct chemical and biological properties compared to these derivatives.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • A study published in PubMed Central highlighted the anticancer effects mediated by DNA interaction and apoptosis induction in various cancer cell lines (PMC10856803) .
  • Research on ion channel modulation indicated significant alterations in cellular signaling pathways upon treatment with this compound. This effect was particularly noted in cardiac myocytes where potassium channel activity was influenced (BenchChem) .

Q & A

Q. What synthetic strategies are effective for preparing benzothiadiazine dioxides, and how can reaction conditions be optimized?

Methodological Answer: Benzothiadiazine dioxides are synthesized via multistep reactions involving alkylation, cyclization, and functional group modifications. For example:

  • Alkylation at the 4-position : Use NaBH₄ in isopropanol for reductive alkylation (e.g., allyl group introduction) .
  • Cyclization : React sulfonamide derivatives with DBU in pyridine to form the thiadiazine ring .
  • Halogenation : Chlorination using SOCl₂ or PCl₅ under acidic conditions .

Q. Optimization Tips :

  • Temperature : Heating at 60–80°C improves reaction rates (e.g., thiophene ring formation in thienothiadiazines) .
  • Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution .
  • Catalysts : Pd-mediated Suzuki coupling introduces aryl groups (e.g., furan-3-yl substituents) .

Q. Example Workflow :

StepReagents/ConditionsYield (%)Reference
AlkylationNaBH₄, isopropanol, 70°C75–85
CyclizationDBU, pyridine, reflux60–70
PurificationCrystallization (dioxane/EtOH)90–95

Q. Which spectroscopic techniques are critical for structural confirmation of benzothiadiazine dioxides?

Methodological Answer:

  • ¹H/¹³C NMR : Key for confirming substituent positions. For example:
    • Methyl groups at C3 appear as singlets (δ 2.1–2.5 ppm) .
    • Aromatic protons in nitro-substituted derivatives show deshielded signals (δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Sulfone groups (SO₂) exhibit strong bands at 1150–1350 cm⁻¹ .
  • Elemental Analysis : Validates molecular formula (e.g., C₈H₉ClN₂O₂S for 7-chloro-3-methyl derivatives) .

Data Interpretation Example :
For 3-(pyridin-2-yl)-2H-benzo[e]thiadiazine 1,1-dioxide:

  • ¹H NMR (DMSO-d₆) : δ 7.72–8.85 (aromatic H), 12.62 ppm (NH) .
  • IR (KBr) : 1326 cm⁻¹ (SO₂ asymmetric stretch) .

Advanced Research Questions

Q. How do structural modifications at the 4-position influence AMPA receptor modulation?

Methodological Answer: Substituents at the 4-position critically affect potency and stability:

  • Ethyl/cyclopropyl groups : Enhance AMPA receptor binding by increasing hydrophobic interactions (e.g., EC₅₀ = 0.3 µM for 4-ethyl-thieno derivatives) .
  • Allyl groups : Improve metabolic stability but reduce blood-brain barrier penetration .

Q. Case Study :

  • Compound 24 (6-chloro-4-ethyl-thieno[2,3-e]thiadiazine 1,1-dioxide) :
    • Enhances cognition at 0.3 mg/kg (oral) via AMPA-mediated noradrenaline release .
    • Key Structural Feature : Ethyl group stabilizes the thiophene ring conformation .

Q. How can configurational instability in enantiomerically enriched benzothiadiazines be addressed?

Methodological Answer:

  • Dynamic Chromatography : Monitor racemization using Chiralcel OD-R columns with aqueous mobile phases (pH 2.2–7.4) .
  • Stopped-Flow HPLC : Assess enantiomerization kinetics at 37.5°C (e.g., <5% racemization in 90 minutes for tricyclic derivatives) .

Q. Stabilization Strategies :

  • Tricyclic Derivatives : Fused rings (e.g., pyrrolo[2,1-c]thiadiazines) reduce bond rotation, preventing racemization .
  • Metabolite Analysis : Unsaturated derivatives (e.g., 7-chloro-5-(furan-3-yl)-3-methyl-4H-analogues) retain activity without racemization .

Q. What in vitro assays evaluate the antitumor potential of benzothiadiazine dioxides?

Methodological Answer:

  • MIC Determination : Twofold serial dilution in microplates against cancer cell lines (e.g., renal carcinoma A498) .
  • Cell Viability Assays : MTT or XTT tests measure IC₅₀ values (e.g., 12–18 µM for pyrido[4,3-e]thiadiazines) .

Q. Key Findings :

  • Compound 6 : Inhibits A498 growth by 70% at 20 µM via carbonic anhydrase IX inhibition .
  • Structure-Activity Relationship : Electron-withdrawing groups (e.g., nitro) enhance cytotoxicity .

Q. How do hepatic metabolites affect the pharmacological profile of benzothiadiazine dioxides?

Methodological Answer:

  • Microsomal Incubation : Rat liver microsomes convert 7-chloro-3-methyl derivatives to unsaturated analogues (e.g., 2) and benzenesulfonamides (e.g., 3) .
  • Patch-Clamp Electrophysiology : Metabolite 2 retains AMPA potentiation (EC₅₀ = 1.2 µM vs. 0.9 µM for parent compound) .
  • Microdialysis : Metabolite 2 increases hippocampal acetylcholine (150% baseline) after crossing the blood-brain barrier .

Q. Implications :

  • Unsaturated Derivatives : Improved pharmacokinetics (t₁/₂ = 4.5 hours vs. 2.1 hours for parent) due to reduced CYP450 susceptibility .

Q. Data Contradictions & Resolutions

  • Issue : Some studies report poor tuberculostatic activity , while others highlight anticancer effects .
  • Resolution : Activity depends on substituents; electron-deficient aromatic systems favor anticancer over antimicrobial effects .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.